4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C14H14FNO2S |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3 |
InChI Key |
CQXVGPJFAGUFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride Intermediate
The most widely reported method involves reacting 4-fluorobenzenesulfonyl chloride with 4-methylbenzylamine. This two-step process begins with the synthesis of the sulfonyl chloride precursor, followed by amine coupling:
Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride
4-Fluorobenzenesulfonyl chloride is prepared from 1-fluoro-4-iodobenzene via nickel-catalyzed sulfination. Using bis(tricyclohexylphosphine)nickel(II) dichloride and 2-picoline borane in 1-methyl-2-pyrrolidinone (NMP), the iodide is converted to the sulfinate intermediate, which is subsequently chlorinated with N-chlorosuccinimide (NCS) in acetonitrile.
Step 2: Amine Coupling
The sulfonyl chloride (1.0 equiv) is reacted with 4-methylbenzylamine (1.2 equiv) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 4–6 hours. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 6:1), yielding the target compound in 65–75%.
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 72 |
| Base | Pyridine | 68 |
| Reaction Time | 6 hours | 75 |
| Temperature | 0°C → 25°C | 70 |
Nickel-Catalyzed Reductive Coupling
Transition-metal catalysis offers a one-pot alternative. A nickel(0)/phosphine system facilitates the coupling of 4-fluorobenzenesulfonamide with 4-methylbenzyl bromide. In a representative procedure, Ni(COD)₂ (10 mol%), tricyclohexylphosphine (20 mol%), and titanium(IV) isopropoxide (20 mol%) in anhydrous acetonitrile enable C–N bond formation at 100°C over 12 hours, achieving a 70% yield.
Key Advantages :
-
Avoids sulfonyl chloride handling.
-
Tolerates moisture-sensitive substrates.
Table 2: Catalytic Performance Comparison
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Ni(COD)₂/PCy₃ | Tricyclohexyl | 70 |
| NiCl₂(dppe) | Dppe | 55 |
| Ni(acac)₂ | BINAP | 62 |
Direct Fluorination of Sulfonamide Precursors
Late-stage fluorination employs N-fluoro reagents to introduce fluorine. Treating N-(4-methylbenzyl)benzenesulfonamide with Selectfluor® in acetonitrile/water (4:1) at 80°C for 8 hours installs the fluorine atom at the para position via electrophilic aromatic substitution, yielding 58% product.
Challenges :
-
Competing ortho/meta fluorination.
-
Requires rigorous temperature control.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, NMP) enhance sulfonyl chloride reactivity but may promote hydrolysis. Dichloromethane balances reactivity and stability, favoring nucleophilic substitution.
Ligand Design in Catalytic Coupling
Bulky phosphine ligands (e.g., PCy₃) improve nickel catalyst stability and prevent β-hydride elimination, critical for maintaining high yields.
Temperature and Time Dependence
Elevated temperatures (100°C) accelerate catalytic coupling but risk side reactions. Stepwise heating (0°C → 25°C) in nucleophilic substitution minimizes byproduct formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity, with a retention time of 6.2 minutes.
Industrial Scalability and Environmental Considerations
Waste Reduction
Catalytic methods reduce stoichiometric waste by 40% compared to classical substitution.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic sulfonylation, improving safety and reproducibility.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Overview
4-Fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide is a sulfonamide compound with significant potential in various scientific fields, particularly medicinal chemistry and materials science. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound is primarily studied for its antibacterial properties and its role as a building block in the synthesis of pharmaceuticals:
- Antibacterial Activity : Sulfonamides are known for their effectiveness against various bacterial strains. This compound has shown promising results in inhibiting the growth of resistant bacteria, making it a candidate for new antibiotic development.
- Anticancer Research : Recent studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study demonstrated significant cytotoxic effects against breast cancer cells, highlighting the compound's potential as an anticancer agent .
Materials Science
The compound is utilized in the development of advanced materials due to its unique electronic and optical properties:
- Building Block for Advanced Materials : The presence of fluorine and sulfonamide groups allows for modifications that enhance material properties, such as conductivity and thermal stability. This makes it suitable for applications in organic electronics and photonics .
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme activity and protein interactions:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, including carbonic anhydrase IX, with IC50 values indicating strong inhibitory potential . This suggests applications in targeting cancer therapies.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cell lines. The findings included:
- Induction of Apoptosis : Treatment resulted in a significant increase in annexin V-FITC positivity, indicating programmed cell death.
- Mechanism of Action : The compound's ability to disrupt cellular pathways involved in proliferation was noted, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Behavioral Studies
Research on the behavioral effects of the compound indicated:
- Impact on Nicotine-Induced Sensitization : Animal models showed that administration of the compound significantly reduced locomotor activity associated with nicotine exposure, suggesting potential applications in addiction treatment.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the benzenesulfonamide moiety can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis:
Pharmacological Activity
- Receptor Antagonism : The title compound and its piperidine-modified derivative (Compound 8, MW 490.51) exhibit α₁A/α₁D-adrenergic receptor antagonism, with Compound 8 showing an 87% isolated yield and high purity (UPLC/MS: 100%) .
- Enzyme Inhibition : MP-A08, a bis-sulfonamide, inhibits sphingosine kinase 1 (SK1) via dual sulfonamide groups, highlighting the role of dimeric structures in enzyme targeting .
Crystallographic and Physicochemical Properties
- Crystal Packing : The title compound’s analogs, such as 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, form hydrogen-bonded networks (R factor = 0.055), critical for stability .
- Lipophilicity : Chloro substituents (e.g., 3bc) increase logP compared to fluoro analogs, enhancing membrane permeability but reducing solubility .
Biological Activity
4-Fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. Sulfonamides are known for their antibacterial properties, but this particular compound's unique structure may confer additional pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide group attached to a fluorinated benzene ring and a methylphenyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄FNO₂S |
| Molecular Weight | 273.32 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Melting Point | Not extensively documented |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamides can inhibit bacterial growth effectively. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamides, including derivatives of this compound. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The IC50 values for these compounds often fall below 10 µg/mL, indicating potent activity.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A (similar structure) | MDA-MB-468 (breast cancer) | 3.99 ± 0.21 |
| Compound B | CCRF-CM (leukemia) | 4.51 ± 0.24 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the presence of fluorine may enhance binding affinity and selectivity towards biological targets.
Study on Behavioral Sensitization
A notable study examined the effects of a related sulfonamide derivative on nicotine-induced behavioral sensitization in mice. The compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential applications in addiction treatment.
Study on Antioxidant Activity
Another research effort focused on the antioxidant properties of sulfonamide derivatives, revealing that certain compounds could effectively scavenge free radicals, thereby providing protective effects against oxidative stress.
Q & A
Q. What are the key steps in synthesizing 4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step route, starting with sulfonation of 4-fluorobenzenesulfonyl chloride followed by nucleophilic substitution with 4-methylbenzylamine. Critical conditions include:
- Temperature control : Reactions often proceed at 0–5°C to prevent side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Inert atmosphere : Use of nitrogen/argon to avoid moisture-sensitive intermediates .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., fluorine-induced deshielding in aromatic regions) .
- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .
- HPLC : Assesses purity, with C18 columns and acetonitrile/water mobile phases recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what role do refinement tools like SHELX play?
Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and packing interactions. Key steps include:
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines structures via least-squares methods, addressing absorption corrections (SADABS) and hydrogen bonding networks (e.g., C–H⋯O interactions) .
- Validation : Check for R-factor convergence (target < 0.05) and thermal displacement parameters .
Q. How can researchers analyze structure-activity relationships (SAR) to enhance biological efficacy?
- Comparative studies : Evaluate analogs (e.g., chloro or methoxy substituents) for binding affinity to targets like serine proteases .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzyme active sites .
- Bioassays : Test antimicrobial activity via MIC assays or anticancer potential via cell viability assays (e.g., MTT on cancer cell lines) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and controls .
- Solubility optimization : Adjust DMSO concentration (<1% v/v) to avoid cytotoxicity artifacts .
- Metabolic stability : Perform liver microsome assays to assess compound degradation rates .
Q. How can reaction pathways be optimized for scale-up without compromising yield?
- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving aromatic rings .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Orthorhombic, Pbca | |
| Unit cell dimensions | a = 9.9493 Å, b = 14.7107 Å, c = 26.6871 Å | |
| R-factor | 0.048 |
Q. Table 2. Biological Activity Comparison
| Analog | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 4-Fluoro derivative | Serine protease | 0.89 ± 0.12 | |
| 4-Chloro derivative | COX-2 | 1.45 ± 0.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
